6-Methyloctan-1-ol
Overview
Description
6-Methyloctan-1-ol is an organic compound classified as a primary alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a 6-methyloctane chain. The molecular formula of this compound is C9H20O, and it has a molecular weight of 144.2545 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 6-methyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of 6-methyloctanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 6-methyloctanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 6-methyloctane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 6-Methyloctanoic acid.
Reduction: 6-Methyloctane.
Substitution: 6-Methyloctyl chloride.
Scientific Research Applications
6-Methyloctan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its role as a metabolite in certain organisms, such as Daphnia pulex.
Medicine: Research explores its potential therapeutic properties and its use in drug formulation.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism of action of 6-Methyloctan-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo enzymatic oxidation to form aldehydes and acids, which may interact with various biological pathways. The hydroxyl group allows it to form hydrogen bonds, influencing its solubility and reactivity in biological systems.
Comparison with Similar Compounds
7-Methyloctan-1-ol: Similar in structure but with the methyl group at the seventh position.
1-Octanol: Lacks the methyl substitution, making it less branched.
6-Methylheptan-1-ol: Shorter carbon chain with similar functional groups.
Uniqueness: 6-Methyloctan-1-ol is unique due to its specific branching and position of the hydroxyl group, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and properties.
Biological Activity
6-Methyloctan-1-ol, also known as (6S)-(+)-6-methyloctan-1-ol, is a chiral alkyl alcohol with the molecular formula CHO. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
- Molecular Weight: 144.2545 g/mol
- CAS Number: 38514-05-5
- Structure: The compound features a hydroxyl group (-OH) at the first carbon and a methyl group at the sixth carbon of the octane chain, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl group allows for hydrogen bonding with active sites on enzymes, influencing their activity. Additionally, the stereochemistry of the compound enables it to engage in stereospecific interactions with biological molecules, potentially affecting various biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. For instance, it has shown potential as a peptide antibiotic and may serve as a natural preservative in food products .
Metabolic Role
In ecological studies, this compound has been identified as a metabolite in organisms such as Daphnia pulex, suggesting its role in aquatic ecosystems . This metabolite status points towards its relevance in environmental studies and bioassays.
Synthesis and Chiral Building Block
This compound is utilized as a chiral building block in organic synthesis. Its unique structure makes it valuable in asymmetric synthesis processes, facilitating the creation of complex organic molecules and pharmaceuticals.
Detection of Alcoholic Compounds
This compound has been employed in analytical chemistry for detecting alcoholic compounds in beverages, such as orange juice, using solid-phase microextraction (SPME) techniques coupled with gas chromatography .
Case Studies
Properties
IUPAC Name |
6-methyloctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGKAMABZHMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959373 | |
Record name | 6-Methyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38514-05-5 | |
Record name | 6-Methyl-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38514-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyloctan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038514055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyloctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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